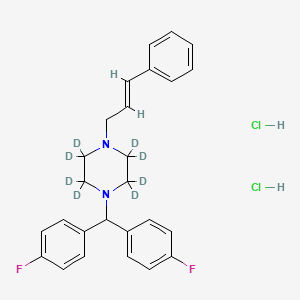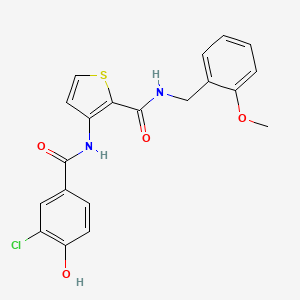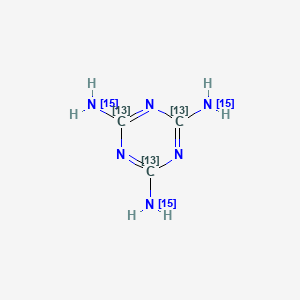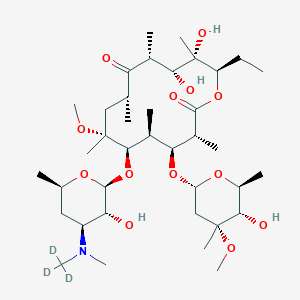
Clarithromycin-N-methyl-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clarithromycin-N-methyl-d3 is a deuterium-labeled derivative of clarithromycin, a semi-synthetic macrolide antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C38H66D3NO13, and it has a molecular weight of 750.97 .
準備方法
Synthetic Routes and Reaction Conditions
Clarithromycin-N-methyl-d3 is synthesized through the deuteration of clarithromycin, which involves the replacement of hydrogen atoms with deuterium. The synthesis typically starts with clarithromycin, which undergoes a series of chemical reactions to introduce deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and quality control measures .
化学反応の分析
Types of Reactions
Clarithromycin-N-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols or amines .
科学的研究の応用
Clarithromycin-N-methyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of clarithromycin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clarithromycin.
Medicine: Utilized in clinical research to study the effects of clarithromycin in various diseases and conditions.
Industry: Applied in the development and quality control of pharmaceutical formulations containing clarithromycin .
作用機序
Clarithromycin-N-methyl-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of aminoacyl transfer-RNA and blocking the elongation of peptide chains. This action results in the inhibition of bacterial growth and replication. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
類似化合物との比較
Similar Compounds
Clarithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: A naturally occurring macrolide antibiotic from which clarithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action
Uniqueness
Clarithromycin-N-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it particularly valuable in research settings where accurate measurement of clarithromycin and its metabolites is crucial .
特性
分子式 |
C38H69NO13 |
|---|---|
分子量 |
751.0 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3 |
InChIキー |
AGOYDEPGAOXOCK-AOAQTVJMSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


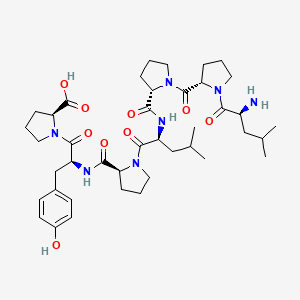

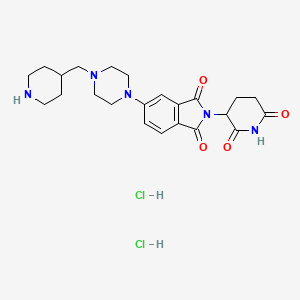
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
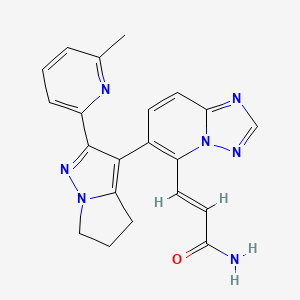

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
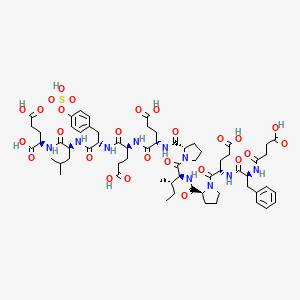
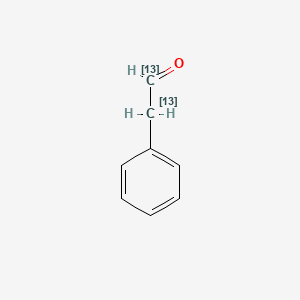
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
